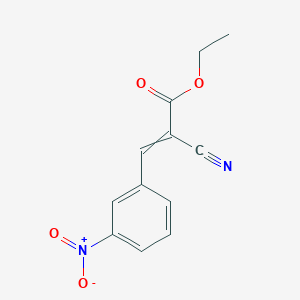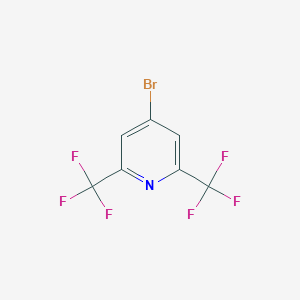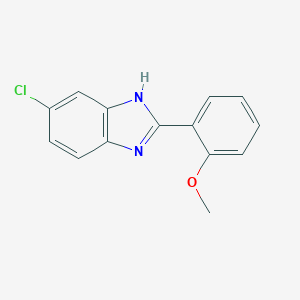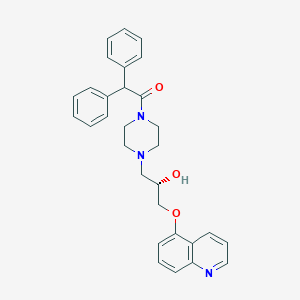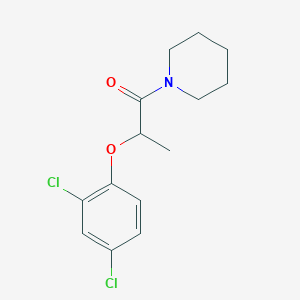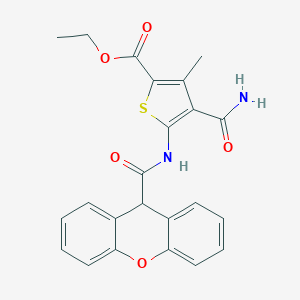
ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate, also known as XTT-2, is a synthetic molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is not fully understood. However, studies suggest that ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This leads to the inhibition of cancer cell growth and induction of apoptosis.
生化学的および生理学的効果
Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. Additionally, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is its ability to selectively target cancer cells while sparing normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one of the limitations of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate. One of the major areas of research is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate and its potential therapeutic applications. Finally, the development of more efficient drug delivery systems for ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate could improve its efficacy in vivo.
In conclusion, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate is a synthetic compound with potential therapeutic applications in the field of medicinal chemistry. Its anti-cancer and anti-inflammatory properties make it a promising candidate for cancer therapy and the treatment of inflammatory diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis and drug delivery methods.
合成法
The synthesis of ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate involves the reaction of 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then purified using column chromatography to obtain ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate in its pure form.
科学的研究の応用
Ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anti-cancer properties. In vitro studies have shown that ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has the ability to inhibit the growth of various cancer cells such as breast, lung, and prostate cancer cells. Additionally, ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
特性
CAS番号 |
5698-18-0 |
|---|---|
製品名 |
ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate |
分子式 |
C23H20N2O5S |
分子量 |
436.5 g/mol |
IUPAC名 |
ethyl 4-carbamoyl-3-methyl-5-(9H-xanthene-9-carbonylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C23H20N2O5S/c1-3-29-23(28)19-12(2)17(20(24)26)22(31-19)25-21(27)18-13-8-4-6-10-15(13)30-16-11-7-5-9-14(16)18/h4-11,18H,3H2,1-2H3,(H2,24,26)(H,25,27) |
InChIキー |
GRTDOPDVVRZLDF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C |
正規SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



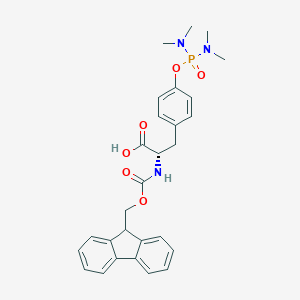
![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)

